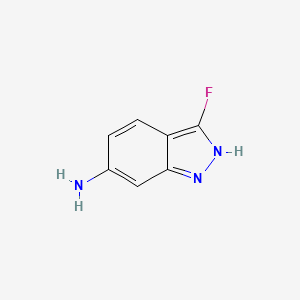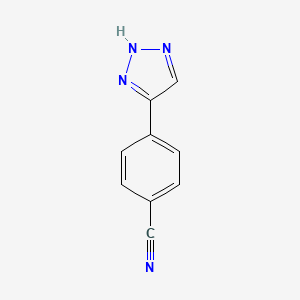
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H5ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a fluoropyridinyl group attached to an ethanone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)acetic acid.
科学的研究の応用
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoropyridinyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-fluoropyridine
- 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
Comparison
Compared to similar compounds, 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both chloro and fluoropyridinyl groups provides a distinct electronic environment, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
特性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC名 |
2-chloro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChIキー |
LLEVUKSAMOQIJO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)


![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)
